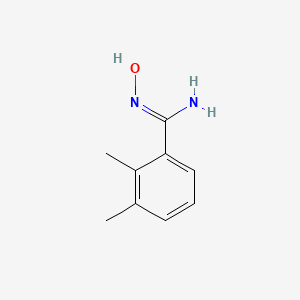

N'-hydroxy-2,3-dimethylbenzenecarboximidamide

Description

N'-hydroxy-2,3-dimethylbenzenecarboximidamide is a substituted benzenecarboximidamide derivative featuring hydroxyl and methyl functional groups. Its molecular formula is C₉H₁₂N₂O, with methyl substituents at the 2- and 3-positions of the benzene ring and an N'-hydroxycarboximidamide group (-C(=NOH)NH₂) at the 1-position.

Properties

IUPAC Name |

N'-hydroxy-2,3-dimethylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRKPMZRWWKUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=NO)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C(=N/O)/N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,3-dimethylbenzenecarboximidamide typically involves the reaction of 2,3-dimethylbenzonitrile with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imidamide structure. The general reaction scheme is as follows:

Starting Material: 2,3-dimethylbenzonitrile

Reagent: Hydroxylamine hydrochloride

Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide

Product: N’-hydroxy-2,3-dimethylbenzenecarboximidamide

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2,3-dimethylbenzenecarboximidamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,3-dimethylbenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound has been studied for its potential as a pharmacological agent . Notable applications include:

- Inhibition of Enzymes : Research indicates that derivatives of N'-hydroxy-2,3-dimethylbenzenecarboximidamide can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have shown moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis and other strains, indicating potential use in treating infections caused by resistant bacteria .

Neurological Disorders

N'-hydroxy-2,3-dimethylbenzenecarboximidamide and its derivatives are being explored for their role in treating cognitive impairments associated with diseases like Alzheimer's and Parkinson's disease. The modulation of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has been identified as a promising therapeutic target for these conditions .

Cancer Treatment

The compound has shown promise in preclinical studies for its anticancer properties. For instance, it has been tested in murine models where it exhibited tumor size reduction and improved survival rates. The mechanisms include inducing apoptosis and inhibiting angiogenesis in various cancer types.

Case Studies

Several studies have highlighted the effectiveness of N'-hydroxy-2,3-dimethylbenzenecarboximidamide:

- Study on Alzheimer's Disease : A compound derived from N'-hydroxy-2,3-dimethylbenzenecarboximidamide was tested for dual inhibition of cholinesterases and monoamine oxidases (MAOs), showing significant potential as a multi-targeted agent for Alzheimer's treatment .

- Antimicrobial Activity : A series of derivatives were evaluated against Mycobacterium tuberculosis, with some compounds demonstrating effective inhibition at low concentrations (MIC ≤ 250 µM) .

Data Table

| Application Area | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| Neurological Disorders | Acetylcholinesterase Inhibition | 27.04 - 106.75 | Potential treatment for Alzheimer’s |

| Cancer Treatment | Tumor Growth Inhibition | Varies | Induces apoptosis |

| Antimicrobial Activity | Mycobacterium Inhibition | ≤ 250 | Effective against resistant strains |

Mechanism of Action

The mechanism of action of N’-hydroxy-2,3-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the imidamide structure can interact with other functional groups, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Substituted Benzenecarboximidamides

(a) N-Hydroxy-3-methylbenzimidamide (CAS 40067-82-1)

- Molecular Formula : C₈H₁₀N₂O

- Key Differences : Single methyl group at the 3-position (vs. 2,3-dimethyl in the target compound).

- Properties : Higher solubility in polar solvents due to reduced steric hindrance. Used in coordination chemistry as an N,O-bidentate ligand .

(b) N'-hydroxy-2-methylbenzene-1-carboximidamide hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O

- Key Differences : Single 2-methyl group and a hydrochloride salt. The ionic form enhances aqueous solubility but reduces thermal stability compared to the free base .

Data Table 1: Methyl-Substituted Analogs

Methoxy- and Amino-Substituted Analogs

(a) N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

- Molecular Formula : C₁₀H₁₄N₂O₃

- Key Differences : Methoxy groups at 2- and 4-positions. Electron-donating methoxy groups increase electron density on the benzene ring, enhancing reactivity in electrophilic substitutions .

(b) 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide (CAS 57076-10-5)

- Molecular Formula : C₁₀H₁₅N₃O

- Key Differences: Dimethylamino group at the 2-position. The amino group introduces basicity, altering coordination behavior in metal complexes .

Data Table 2: Methoxy/Amino-Substituted Analogs

Aliphatic Carboximidamides

N'-hydroxy-2,2-dimethylpropanimidamide (CAS 42956-75-2)

- Molecular Formula : C₅H₁₂N₂O

- Key Differences : Aliphatic backbone (propanimidamide) with 2,2-dimethyl groups. Lacks aromaticity, leading to distinct reactivity in condensation and nucleophilic substitution reactions .

Data Table 3: Aliphatic Analog

| Compound Name | CAS Number | Molecular Formula | Structure Type | Key Properties |

|---|---|---|---|---|

| N'-hydroxy-2,2-dimethylpropanimidamide | 42956-75-2 | C₅H₁₂N₂O | Aliphatic | High flexibility, used in non-aromatic syntheses |

Biological Activity

N'-hydroxy-2,3-dimethylbenzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of N'-hydroxy-2,3-dimethylbenzenecarboximidamide can be represented as follows:

This compound features a hydroxyl group and an imidamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that N'-hydroxy-2,3-dimethylbenzenecarboximidamide exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Neuroprotective Effects : There is evidence to suggest that this compound could protect neuronal cells from damage, potentially offering applications in neurodegenerative diseases.

The biological activity of N'-hydroxy-2,3-dimethylbenzenecarboximidamide is attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the compound is likely responsible for its ability to neutralize reactive oxygen species (ROS), thus mitigating oxidative damage.

- Modulation of Enzymatic Activity : The imidamide moiety may interact with specific enzymes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines.

- Neuroprotection : Studies suggest that the compound may enhance neuronal survival through pathways that prevent apoptosis in neuronal cells.

Research Findings and Case Studies

Several studies have investigated the biological effects of N'-hydroxy-2,3-dimethylbenzenecarboximidamide:

Table 1: Summary of Key Research Findings

Discussion

The diverse biological activities exhibited by N'-hydroxy-2,3-dimethylbenzenecarboximidamide suggest its potential as a therapeutic agent. Its antioxidant properties may be particularly beneficial in protecting against diseases associated with oxidative stress, such as neurodegenerative disorders. Additionally, its anti-inflammatory effects could make it a candidate for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.